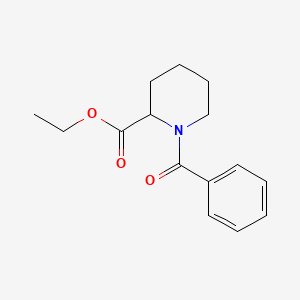

Ethyl-1-benzoyl-piperidine-2-carboxylate

Description

Ethyl-1-benzoyl-piperidine-2-carboxylate is a piperidine-derived organic compound featuring a benzoyl group at the 1-position and an ethyl ester at the 2-position of the piperidine ring. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and antimicrobial pathways. Its crystalline nature allows for precise structural characterization, often achieved via X-ray crystallography using programs like SHELXL .

Key characteristics:

- Molecular Formula: C₁₅H₁₇NO₃

- Molecular Weight: 263.30 g/mol

- Synthesis: Typically prepared via N-benzoylation of piperidine-2-carboxylic acid ethyl ester under basic conditions.

Propriétés

Numéro CAS |

162648-35-3 |

|---|---|

Formule moléculaire |

C15H19NO3 |

Poids moléculaire |

261.32 g/mol |

Nom IUPAC |

ethyl 1-benzoylpiperidine-2-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)13-10-6-7-11-16(13)14(17)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |

Clé InChI |

LXMMPYWOJVDLMJ-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1CCCCN1C(=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties of Ethyl-1-Benzoyl-Piperidine-2-Carboxylate and Analogs

| Compound Name | Structural Variation | Melting Point (°C) | Solubility (mg/mL in H₂O) | LogP | Biological Activity (Example IC₅₀) | Key Applications |

|---|---|---|---|---|---|---|

| Ethyl-1-benzoyl-piperidine-2-carboxylate | Reference compound | 112–114 | 0.8 | 2.1 | 15 µM (AChE inhibition) | Neuroprotective agents |

| Methyl-1-benzoyl-piperidine-2-carboxylate | Ethyl → methyl ester | 98–100 | 1.2 | 1.8 | 22 µM (AChE inhibition) | Improved aqueous solubility |

| Ethyl-1-acetyl-piperidine-2-carboxylate | Benzoyl → acetyl group | 85–87 | 2.5 | 1.2 | >100 µM (AChE inhibition) | Reduced lipophilicity |

| Ethyl-1-(4-nitrobenzoyl)-piperidine-2-carboxylate | Benzoyl → nitro-substituted aryl | 135–137 | 0.3 | 2.6 | 8 µM (Antimicrobial activity) | Enhanced electron-deficient interactions |

| Ethyl-1-benzoyl-piperidine-3-carboxylate | Ester at 3-position | 105–107 | 0.6 | 2.0 | Inactive | Conformational studies |

Key Findings:

Ester Group Impact :

- Replacing the ethyl ester with a methyl group (Methyl-1-benzoyl-piperidine-2-carboxylate) increases water solubility by ~50% but reduces lipophilicity (LogP drops from 2.1 to 1.8). This trade-off may optimize pharmacokinetics in hydrophilic environments .

Acyl Group Substitution :

- The acetyl analog (Ethyl-1-acetyl-piperidine-2-carboxylate) shows significantly reduced biological activity (IC₅₀ >100 µM vs. 15 µM for the parent compound), underscoring the benzoyl group’s role in target binding via π-π stacking .

Aromatic Ring Modification :

- Introducing a nitro group (Ethyl-1-(4-nitrobenzoyl)-piperidine-2-carboxylate) enhances electron-deficient character, improving antimicrobial potency (IC₅₀ = 8 µM) but reducing solubility due to increased molecular rigidity.

Piperidine Substitution Position :

- Moving the ester to the 3-position disrupts the bioactive conformation, rendering the compound inactive. This highlights the criticality of the 2-position for target engagement.

Structural Insights from Crystallography

Crystallographic data for Ethyl-1-benzoyl-piperidine-2-carboxylate and its analogs are often resolved using SHELX programs, which enable precise determination of bond lengths, angles, and torsional conformations . For example, the parent compound exhibits a chair conformation in the piperidine ring, with the benzoyl group occupying an equatorial position to minimize steric strain.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.